molecular formula C12H18O2 B14307014 Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate CAS No. 110110-53-7

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate

Cat. No.: B14307014
CAS No.: 110110-53-7
M. Wt: 194.27 g/mol
InChI Key: RPLOOQNGLQOLPF-UHFFFAOYSA-N
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Description

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate, also known as methyl perillate, is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate can be synthesized through several methods. One common synthetic route involves the esterification of perillaldehyde with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the aldehyde to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial activity and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but differs in the position of the ester group.

    2-Cyclohexen-1-one, 2-methyl-: Another related compound with a similar cyclohexene backbone.

    2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A stereoisomer with different functional groups.

Uniqueness

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate is unique due to its specific ester group positioning and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

110110-53-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

methyl 2-(2-prop-1-en-2-ylcyclohexylidene)acetate

InChI

InChI=1S/C12H18O2/c1-9(2)11-7-5-4-6-10(11)8-12(13)14-3/h8,11H,1,4-7H2,2-3H3

InChI Key

RPLOOQNGLQOLPF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCCCC1=CC(=O)OC

Origin of Product

United States

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